Boc-cit-onp

Catalog No.
S891642
CAS No.
56612-88-5
M.F
C12H22F6N6OP2
M. Wt
442.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-cit-onp

CAS Number

56612-88-5

Product Name

Boc-cit-onp

IUPAC Name

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate

Molecular Formula

C12H22F6N6OP2

Molecular Weight

442.28 g/mol

InChI

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1

InChI Key

MGEVGECQZUIPSV-UHFFFAOYSA-N

SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Synonyms

56602-33-6;Bopreagent;((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphoniumhexafluorophosphate(V);Castrosreagent;benzotriazol-1-yloxytris(dimethylamino)-phosphoniumhexafluorophosphate;BOP-Reagent;Castro'sReagent;BOPreagent:;CCRIS2602;(Benzotriazol-1-yloxy)tris(dimethylamino)phosphoniumhexafluorophosphate;6-Maleimidocaproicacid-NHS(EMCS);benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate;Tri(dimethylamino)benzotriazol-1-yloxyphosphoniumhexafluorophosphate;EINECS260-279-1;MFCD00011948;ST51006973;Benzotriazol-1-yloxy-tris(dimethylamino)phosphoniumhexafluorophosphate;(1H-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphoniumhexafluorophosphate;1H-Benzotriazol-1-yloxytris(dimethylamino)phosphoniumHexafluorophosphate;Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate;(1H-Benzotriazol-1-yloxy)-tris(dimethylamino)phosphoniumhexafluorophosphate(1-);BENZOTRIAZOL-1-YLOXY-tris-(DIMETHYLAMINO)-PHOSPHONIUMHEXAFLUOROPHOSPHATE;Phosphorus(1++),(1-hydroxy-1H-benzotriazola

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

The exact mass of the compound Boc-cit-onp is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-citrulline 4-nitrophenyl ester (Boc-Cit-ONp, CAS 56612-88-5) is a pre-activated, Boc-protected amino acid derivative utilized in the synthesis of protease-cleavable linkers, notably the valine-citrulline (Val-Cit) motif. As a crystalline solid with a melting point of 94–96 °C, it maintains structural integrity when stored at 0–8 °C. The primary procurement value of this compound lies in its p-nitrophenyl (ONp) activated ester, which enables direct aminolysis. This pre-activation bypasses the need for in situ coupling reagents, thereby mitigating the risk of side reactions inherent to the citrulline urea side chain and streamlining downstream purification workflows compared to the unactivated Boc-Cit-OH baseline .

Substituting Boc-Cit-ONp with its unactivated free acid counterpart, Boc-Cit-OH, requires the addition of coupling reagents such as DIC/HOBt or HATU. During this in situ activation, the unprotected urea nitrogen of the citrulline side chain frequently attacks the activated carboxylate, leading to 10–30% delta-lactam formation and reduced yields. Furthermore, generic in situ activation generates coupling byproducts (e.g., substituted ureas) that necessitate chromatographic purification. In contrast, the aminolysis of Boc-Cit-ONp releases only p-nitrophenol, a byproduct that is monitored via UV-Vis at 400 nm and removed with mild aqueous basic washes, making the pre-activated ester non-interchangeable for scalable linker synthesis [1].

Elimination of Side-Chain Lactamization During Coupling

When coupling citrulline to sterically hindered or weakly nucleophilic amines (such as p-aminobenzyl alcohol, PAB), in situ activation of Boc-Cit-OH using standard carbodiimide or uronium reagents results in 10–30% conversion to the inactive delta-lactam byproduct. By utilizing the pre-activated Boc-Cit-ONp, the coupling proceeds via direct aminolysis without the highly reactive O-acylisourea intermediate. This pathway restricts lactam formation to <2%, increasing the isolated yield of the target dipeptide or linker precursor relative to the free acid baseline [1].

Evidence DimensionLactam byproduct formation during coupling
Target Compound Data< 2% lactamization (Boc-Cit-ONp)
Comparator Or Baseline10–30% lactamization (Boc-Cit-OH + DIC/HOBt or HATU)
Quantified DifferenceGreater than 5-fold reduction in side-product formation
ConditionsLiquid-phase coupling to weakly nucleophilic amines (e.g., PAB) at room temperature

Minimizing lactamization is critical for maximizing yields and avoiding difficult chromatographic separations in the multi-step synthesis of ADC linkers.

Process Monitoring and Purification Efficiency

Unlike N-hydroxysuccinimide (OSu) esters or in situ activation methods, the reaction of Boc-Cit-ONp stoichiometrically releases p-nitrophenol. Under slightly basic reaction conditions, this forms the p-nitrophenolate anion, which exhibits a strong, distinct UV absorbance at 400 nm, allowing for precise spectrophotometric monitoring of reaction completion. Post-reaction, the p-nitrophenol byproduct is completely removed via simple liquid-liquid extraction using 5% Na2CO3, whereas byproducts from reagents like HATU require silica gel chromatography for clearance [1].

Evidence DimensionByproduct removal and process monitoring
Target Compound DataAqueous base extraction; real-time UV-Vis tracking at 400 nm
Comparator Or BaselineChromatographic removal required; no distinct chromophoric release (Boc-Cit-OH + HATU / Boc-Cit-OSu)
Quantified DifferenceElimination of chromatography step for byproduct clearance
ConditionsStandard liquid-phase peptide synthesis workup using mild aqueous base washes

The ability to track reaction completion visually or spectrophotometrically, combined with chromatography-free workup, significantly reduces labor and solvent costs in bulk synthesis.

Superior Crystalline Stability for Bulk Procurement

Activated esters can suffer from hydrolytic instability or exist as difficult-to-handle oils. Boc-Cit-ONp is synthesized and isolated as a stable crystalline powder with a well-defined melting point of 94–96 °C. When stored at 0–8 °C, it exhibits a shelf life exceeding 24 months with <2% hydrolysis. This crystalline stability provides a quantitative handling and storage advantage over generating transient activated species from Boc-Cit-OH on the fly or dealing with hygroscopic coupling reagents like EDC·HCl .

Evidence DimensionReagent stability and handling form
Target Compound DataStable crystalline solid (MP: 94–96 °C); >24 months shelf life at 0–8 °C
Comparator Or BaselineTransient stability (in situ activated Boc-Cit-OH) or hygroscopic handling (coupling reagents like EDC·HCl)
Quantified DifferenceExtended shelf life with <2% degradation over 2 years
ConditionsBulk storage at 0–8 °C under inert atmosphere

Procuring a stable, pre-activated crystalline solid ensures reproducible coupling stoichiometry over long production campaigns without the need for frequent reagent requalification.

Synthesis of Val-Cit-PAB Linkers for Antibody-Drug Conjugates (ADCs)

Because it avoids the >10% lactamization of the citrulline side chain seen with in situ activation, Boc-Cit-ONp is the preferred precursor for coupling citrulline to p-aminobenzyl alcohol (PAB) or valine during the liquid-phase assembly of the Val-Cit-PAB linker. The direct aminolysis and base-wash removal of p-nitrophenol streamline the production of this aggregation-prone intermediate [1].

Liquid-Phase Peptide Synthesis (LPPS) of Citrulline-Containing Sequences

In large-scale LPPS where chromatographic purification of intermediates is cost-prohibitive, Boc-Cit-ONp allows for the sequential addition of citrulline residues. The reaction progress is monitored via the release of the yellow p-nitrophenolate anion at 400 nm, and the byproduct is extracted using 5% Na2CO3, enabling rapid progression to the next synthetic step without silica gel chromatography [2].

Orthogonal Protection Strategies in Complex Bioconjugates

When synthesizing complex bioconjugates that contain base-sensitive moieties, the Boc-protected Boc-Cit-ONp provides a necessary orthogonal building block compared to Fmoc-Cit-OH. Following coupling, the Boc group is removed using acidic conditions (e.g., TFA), preserving the integrity of structural elements that would degrade under the piperidine conditions required for Fmoc deprotection .

XLogP3

1.7

Related CAS

56602-32-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (81.48%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

56602-33-6

Wikipedia

BOP reagent

Dates

Last modified: 08-15-2023

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